molecular formula C9H14O3 B2550267 Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1113001-65-2

Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2550267
CAS No.: 1113001-65-2
M. Wt: 170.208
InChI Key: KXKXBPHTIRVECF-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate: is an organic compound with the molecular formula C₉H₁₄O₃ It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method includes the esterification of 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: Formation of 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate.

    Reduction: Formation of 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-methanol.

    Substitution: Formation of 3-(2-chloroethyl)bicyclo[1.1.1]pentane-1-carboxylate.

Scientific Research Applications

Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of other biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
  • Methyl 3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate

Comparison: Methyl 3-(2-hydroxyethyl)bicyclo[111]pentane-1-carboxylate is unique due to the presence of the 2-hydroxyethyl group, which imparts distinct chemical and physical properties Compared to Methyl 3-(hydroxymethyl)bicyclo[111]pentane-1-carboxylate, it has a longer and more flexible side chain, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-7(11)9-4-8(5-9,6-9)2-3-10/h10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKXBPHTIRVECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113001-65-2
Record name Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate
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